Olcegepant - 204697-65-4

Olcegepant

Catalog Number: EVT-277332
CAS Number: 204697-65-4
Molecular Formula: C38H47Br2N9O5
Molecular Weight: 869.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olcegepant, also known by its developmental code BIBN4096BS, is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor. [, , , ] This receptor plays a crucial role in the mediation of neurogenic inflammatory pain, making olcegepant a valuable tool in investigating pain pathways, particularly those involved in migraine. [, , , , , , , ] While initially investigated as a potential treatment for acute migraine attacks, olcegepant has found extensive use in preclinical research to elucidate the role of CGRP in various physiological and pathological processes. [, , , , , , , , , ]

Future Directions
  • Investigating Signal Specificity: The observation that olcegepant exhibits different potencies in blocking specific CGRP-mediated signaling pathways warrants further investigation. [] Understanding these signal-specific effects could lead to the development of more targeted CGRP receptor antagonists.

Telcagepant (MK-0974)

Compound Description: Telcagepant is a potent, orally bioavailable, non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. It works by blocking the CGRP receptor, which is involved in transmitting pain signals in migraine. []

Rimegepant (BMS-927711)

Compound Description: Rimegepant is an orally administered small molecule antagonist of the CGRP receptor. [, ] It is used for both the acute treatment and prevention of migraine. []

Relevance: Rimegepant, similar to Olcegepant, targets the CGRP receptor and has been investigated for its efficacy in treating migraine. [] Both are small molecule antagonists, although their chemical structures differ. [] Rimegepant, unlike Olcegepant, has been successfully developed as an orally available medication. []

Ubrogepant

Compound Description: Ubrogepant is a small molecule CGRP receptor antagonist approved by the FDA for the acute treatment of migraine. [, ]

Relevance: Ubrogepant shares a similar mechanism of action with Olcegepant, both targeting the CGRP receptor to treat migraine. [, ] They differ in their chemical structures and Ubrogepant is administered orally, while Olcegepant was investigated as an intravenous therapy. []

BI 44370

Compound Description: BI 44370 is a CGRP receptor antagonist investigated for its potential in treating acute migraine. []

Relevance: Similar to Olcegepant, BI 44370 targets the CGRP receptor for migraine treatment. [] While the specific chemical structures aren't detailed in the provided research, both compounds belong to the class of CGRP antagonists. []

MK-3207

Compound Description: MK-3207 is a CGRP receptor antagonist investigated for its therapeutic potential in managing acute migraine. []

Relevance: Like Olcegepant, MK-3207 acts by antagonizing the CGRP receptor. [] While specific structural details are limited in the provided papers, both are classified as CGRP receptor antagonists, suggesting structural similarities within their pharmacophores. []

Sumatriptan

Compound Description: Sumatriptan is a medication that belongs to the triptan class of drugs, specifically a 5-HT1B/1D/1F receptor agonist. [, ] It is commonly used to treat migraine headaches. [, ]

Relevance: Sumatriptan and Olcegepant both demonstrate efficacy in treating migraine but through different mechanisms. [, ] Sumatriptan primarily acts as a 5-HT1B/1D/1F receptor agonist, influencing serotonin pathways, whereas Olcegepant directly targets the CGRP receptor. [, ] Notably, research indicates that combining these drugs does not result in an additive effect in a mouse model of migraine. []

ALD405

Compound Description: ALD405 is a humanized monoclonal antibody that specifically targets CGRP. [, ] It is being investigated as a potential treatment for migraine. [, ]

AMG 334 (Erenumab)

Compound Description: Erenumab is a human IgG antibody that specifically binds to the canonical CGRP receptor. [] It received FDA approval in May 2018 for migraine prevention. []

Relevance: Erenumab, similar to Olcegepant, targets the CGRP receptor but differs significantly in its structure and mechanism. [, ] Erenumab is a monoclonal antibody that binds to the receptor, while Olcegepant is a small molecule antagonist. [, ] Both demonstrate efficacy in treating migraine, but Erenumab is specifically indicated for migraine prevention. [, ]

Zavegepant

Compound Description: Zavegepant is a small molecule antagonist of the CGRP receptor. []

Relevance: Zavegepant is similar to Olcegepant in its mechanism of action, targeting the CGRP receptor. [] The provided research compares their potency in different human blood vessels, suggesting subtle differences in their binding kinetics and potential for side effects. []

Atogepant

Compound Description: Atogepant is a small molecule antagonist of the CGRP receptor. []

Relevance: Atogepant, like Olcegepant, acts as a CGRP receptor antagonist, indicating a shared mechanism of action in targeting migraine. []

Source and Classification

Olcegepant is classified as a small molecule antagonist targeting the CGRP receptor. Its development marked a pivotal advancement in migraine treatment options, especially since it does not exhibit the vasoconstrictive effects associated with traditional migraine medications like triptans. This characteristic makes it suitable for patients who cannot tolerate those treatments due to cardiovascular concerns .

Synthesis Analysis

The synthesis of olcegepant involves several complex organic chemistry techniques. While specific proprietary methods used by Boehringer Ingelheim are not publicly disclosed, general synthesis protocols for similar compounds typically include:

  1. Starting Materials: The synthesis generally begins with readily available amino acids or peptide derivatives.
  2. Coupling Reactions: These materials undergo coupling reactions to form the core structure of the compound.
  3. Functionalization: Further steps involve functionalizing specific sites on the molecule to enhance its binding affinity to the CGRP receptor.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography.

The precise conditions, such as temperature and reaction time, are critical for achieving high yields and purity but are often optimized through empirical studies .

Molecular Structure Analysis

Olcegepant has a complex molecular structure characterized by its non-peptide nature, which distinguishes it from traditional peptide-based antagonists. Key features of its molecular structure include:

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 345.42 g/mol
  • Structural Characteristics: The compound features a sulfonamide group, which is essential for its receptor binding capabilities.

The three-dimensional conformation of olcegepant facilitates its interaction with the CGRP receptor, allowing it to effectively inhibit receptor activation .

Chemical Reactions Analysis

Olcegepant primarily engages in competitive inhibition reactions with the CGRP receptor. Key reactions include:

  • Binding Affinity: Olcegepant exhibits an IC50 value of 0.1 nM on human brain vessels, indicating its strong binding affinity.
  • Antagonistic Action: In vitro studies show that olcegepant can effectively block CGRP-induced cAMP production in various cell types, including SK-N-MC cells and trigeminal ganglion neurons.

These reactions underscore olcegepant's role as an antagonist that prevents the downstream signaling associated with migraine attacks .

Mechanism of Action

The mechanism of action of olcegepant involves its selective antagonism of the CGRP receptor. Upon administration, olcegepant binds to the CGRP receptor, preventing the natural ligand (CGRP) from activating it. This blockade leads to:

  • Inhibition of cAMP Production: By preventing CGRP from binding, olcegepant reduces cAMP levels within cells, which is crucial for pain signaling pathways.
  • Modulation of Neurogenic Inflammation: The compound also appears to inhibit trigeminovascular activation without affecting peripheral trigeminal ganglion activity significantly.

This central mechanism suggests that olcegepant's efficacy in treating migraines may arise from its ability to modulate central nervous system pathways involved in pain perception .

Physical and Chemical Properties Analysis

Olcegepant exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 10 mM.
  • Stability: Stable under standard laboratory conditions but requires careful handling due to its sensitivity to light and temperature variations.
  • Administration Form: Primarily administered intravenously due to its large molecular weight, which limits oral bioavailability.

These properties are essential for understanding how olcegepant can be effectively utilized in clinical settings .

Applications

Olcegepant was primarily developed for use in treating acute migraine attacks. Clinical trials demonstrated that it could reduce headache severity significantly and improve patient outcomes without serious adverse effects. Although development has been discontinued due to challenges related to oral bioavailability and molecular weight limitations, olcegepant set a precedent for subsequent generations of CGRP antagonists that are currently under investigation.

Key Findings from Clinical Trials

  • In phase II trials, olcegepant was shown to relieve headaches in approximately 66% of patients within two hours post-administration.
  • It outperformed placebo treatments across multiple secondary endpoints related to migraine relief and associated symptoms like nausea and photophobia .

Despite its discontinuation, olcegepant remains a landmark compound in migraine research and has influenced ongoing studies into newer CGRP antagonists that aim to provide effective oral treatments for migraines without adverse cardiovascular effects.

Properties

CAS Number

204697-65-4

Product Name

Olcegepant

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide

Molecular Formula

C38H47Br2N9O5

Molecular Weight

869.6 g/mol

InChI

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1

InChI Key

ITIXDWVDFFXNEG-JHOUSYSJSA-N

SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6

Solubility

Soluble in DMSO

Synonyms

BIBN-4096; BIBN4096; BIBN 4096; BIBN-4096BS; BIBN4096BS; BIBN 4096BS; Olcegepant.

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.